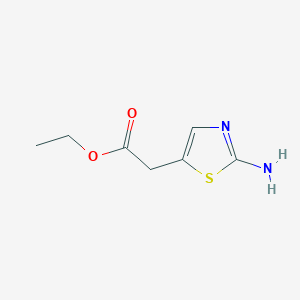

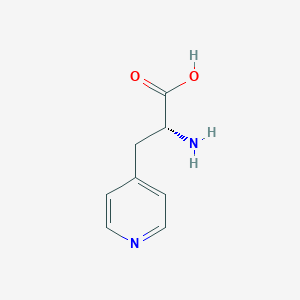

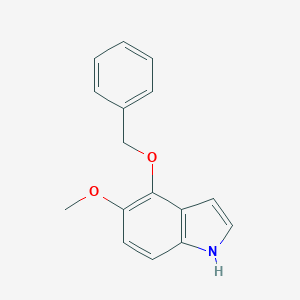

5,7,4'-Trihydroxy-6-methoxyflavanone

概要

説明

Synthesis Analysis

The synthesis of compounds related to 5,7,4'-Trihydroxy-6-methoxyflavanone involves linear steps from known precursors such as 4-chromenone, utilizing chemoselective reductions and selective deprotection techniques (Lee et al., 2016). Cyclization reactions are fundamental in synthesizing such flavonoids, with conditions tailored to promote the formation of the desired flavanone structure (Matsjeh et al., 2017).

Molecular Structure Analysis

The molecular structure of flavonoids, including 5,7,4'-Trihydroxy-6-methoxyflavanone, is characterized by spectroscopic techniques such as NMR and X-ray diffraction. These methods provide detailed insights into the compound's structural features, including the arrangement of hydroxy and methoxy groups which are crucial for their biological activity (Wang et al., 2014).

Chemical Reactions and Properties

Flavonoids undergo various chemical reactions, including O-alkylation and dealkylation, which can modify their structure and, consequently, their biological properties. Studies on selective O-alkylation have provided insights into synthesizing derivatives with specific substitutions that may influence the compound's activity (Tominaga & Horie, 1993).

Physical Properties Analysis

The physical properties of flavonoids like 5,7,4'-Trihydroxy-6-methoxyflavanone, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The arrangement of functional groups affects their interaction with solvents and their crystallization behavior, which is essential for their purification and characterization.

Chemical Properties Analysis

The chemical properties of 5,7,4'-Trihydroxy-6-methoxyflavanone, such as reactivity towards oxidation, reduction, and photochemical reactions, are critical for understanding its stability and potential applications. For instance, the photolysis of related compounds can lead to the formation of dimers and other derivatives, which could have distinct biological activities (Chen et al., 2004).

科学的研究の応用

Antioxidant and Cytotoxicity Inhibition : A structurally similar flavanone, 5,3,4 -trihydroxy-7-methoxyflavanone from Haplopappus rigidus, has been found to inhibit lipid peroxidation, cytotoxicity, and act as a free radical scavenger in a dose-dependent manner (Morales, Paredes, Sierra, & Loyola, 2009).

Antioxidant Activity : Another related flavonoid, 5,7,2′-trihydroxy-5′-methoxyflavone, has shown antioxidant activity against DPPH, a common indicator of antioxidant capacity, with IC50 values ranging from 0.21-19.90 mM (Saisin, Tip-Pyang, & Phuwapraisirisan, 2009).

Anticancer Potential : Compounds such as 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone have been synthesized and shown potential as anticancer agents against cervical and colon cancer cells (Matsjeh et al., 2017).

Molecular Structure and Networks : The compound 5,3′,4′-Trihydroxy-7-methoxyflavanone, isolated from Artemisia sphaerocephala Kraschen, features enantiomers forming a three-dimensional network through multiple O-H...O hydrogen bonds (Wang et al., 2014).

Anti-inflammatory and Antibacterial Activities : Novel flavanones from Tripterygium wilfordii exhibit anti-inflammatory, antiproliferative, and antibacterial activities, suggesting potential therapeutic applications in various diseases (Zeng et al., 2010).

Respiratory Tract Remedy : Flavanone 2 from Calceolaria thyrsiflora Graham has moderate inhibitory activity against methicillin-resistant S. aureus (MRSA) and potent anti-inflammatory effects, supporting its traditional use as a respiratory tract remedy (Valdés et al., 2020).

Enzyme Induction : The leaves of Muntingia calabura contain a flavanone and 24 known compounds, with 5 being the most active compound inducing quinone reductase activity (Su et al., 2003).

Safety And Hazards

将来の方向性

The future directions for the study of 5,7,4’-Trihydroxy-6-methoxyflavanone could involve further exploration of its inhibitory effects on NO production and its potential applications in the treatment of conditions related to inflammation and oxidative stress . Additionally, its safety profile should be further investigated to ensure its suitability for potential therapeutic use .

特性

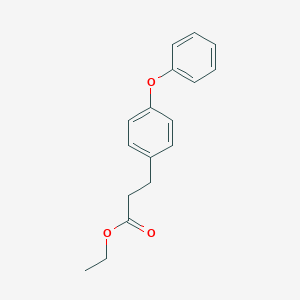

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXRFTLSXMRXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7,4'-Trihydroxy-6-methoxyflavanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。